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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

Cat. No.: B3029647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic methodologies related to ethyl (E)-oct-2-enoate. This unsaturated ester is of interest

in various fields, including flavor and fragrance chemistry, as well as a potential synthon in

organic synthesis. This document presents its key spectroscopic data, detailed experimental

protocols for its synthesis and characterization, and a visualization of its metabolic fate via the

β-oxidation pathway.

Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl (E)-oct-2-enoate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.97 dt 15.6, 7.0 H-3

~5.81 dt 15.6, 1.5 H-2

4.18 q 7.1 -OCH₂CH₃

2.21 qd 7.0, 7.3 H-4

1.45 sextet 7.3 H-5

1.30-1.25 m - H-6, H-7

1.28 t 7.1 -OCH₂CH₃

0.88 t 7.0 H-8

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical

values for similar structures and available literature.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

166.5 C-1 (C=O)

149.0 C-3

121.0 C-2

60.1 -OCH₂CH₃

32.2 C-4

31.2 C-6

27.9 C-5

22.5 C-7

14.2 -OCH₂CH₃

14.0 C-8
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Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical

values for similar structures and available literature.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2958, 2931, 2873 Strong C-H stretch (alkane)

1724 Strong
C=O stretch (α,β-unsaturated

ester)

1655 Medium C=C stretch (alkene)

1265 Strong C-O stretch (ester)

1178 Strong C-O stretch (ester)

1038 Medium C-O stretch

982 Medium =C-H bend (trans)

Note: Spectrum typically recorded as a neat film.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

170 5 [M]⁺

125 45 [M - OCH₂CH₃]⁺

99 100
[M - CH₂CH₂CH₂CH₃ - H]⁺

(McLafferty rearrangement)

81 30 [C₆H₉]⁺

73 55 [COOCH₂CH₃]⁺

55 60 [C₄H₇]⁺

43 40 [C₃H₇]⁺

29 50 [CH₂CH₃]⁺
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Note: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predicted based on typical

ester fragmentation and may vary.

Experimental Protocols
Synthesis of Ethyl (E)-oct-2-enoate via Horner-
Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of α,β-unsaturated esters, which

can be adapted for ethyl (E)-oct-2-enoate.

Materials:

Triethyl phosphonoacetate

Sodium hydride (60% dispersion in mineral oil)

Anhydrous tetrahydrofuran (THF)

Hexanal

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add sodium hydride (1.1 equivalents).

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then

carefully decant the hexane.
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Add anhydrous THF to the flask to create a suspension.

Cool the suspension to 0 °C in an ice bath.

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 1 hour.

Cool the reaction mixture back to 0 °C.

Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure ethyl (E)-oct-2-enoate.

Triethyl phosphonoacetate

Phosphonate ylide

1. Deprotonation

Hexanal

Betaine intermediateNaH in THF

2. Nucleophilic attack

Oxaphosphetane3. Cyclization

Ethyl (E)-oct-2-enoate4. Elimination

Diethyl phosphate
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Horner-Wadsworth-Emmons Synthesis Workflow

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:

Prepare a solution of ethyl (E)-oct-2-enoate (~10-20 mg for ¹H, ~50-100 mg for ¹³C) in

deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Transfer the solution to a 5 mm NMR tube.

Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at

77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy:

Place a drop of neat ethyl (E)-oct-2-enoate onto the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS):

Introduce a dilute solution of ethyl (E)-oct-2-enoate in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) into a mass spectrometer, typically via a gas

chromatograph (GC-MS).

Utilize electron ionization (EI) at a standard energy of 70 eV.
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Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Biological Context: β-Oxidation Pathway
Ethyl (E)-oct-2-enoate, as a fatty acid ester, is expected to be metabolized via the β-oxidation

pathway after hydrolysis to (E)-oct-2-enoic acid. The presence of the double bond at the C-2

position necessitates a slightly modified pathway compared to saturated fatty acids. The

following diagram illustrates the key steps in the β-oxidation of an activated C8 unsaturated

fatty acid.

Mitochondrial Matrix

(E)-Oct-2-enoyl-CoA

3-Hydroxyoctanoyl-CoA

Hydration

Enoyl-CoA Hydratase

3-Ketooctanoyl-CoA

Oxidation
(NAD⁺ → NADH + H⁺)

3-Hydroxyacyl-CoA Dehydrogenase

Hexanoyl-CoA

Thiolytic Cleavage
(CoA-SH)

Acetyl-CoA

Thiolase

Further β-Oxidation Cycles Citric Acid Cycle
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-
enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029647#ethyl-e-oct-2-enoate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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